molecular formula C16H21ClN6O B11541636 6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11541636
M. Wt: 348.8 g/mol
InChI Key: DTKMQEHWRXYCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a chloro group, a methylphenyl group, and a morpholinyl ethyl group attached to the triazine ring

Preparation Methods

The synthesis of 6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. One common synthetic route involves the reaction of cyanuric chloride with 4-methylphenylamine to form an intermediate, which is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with different substituents. For example:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of 6-CHLORO-N2-(4-METHYLPHENYL)-N4-[2-(MORPHOLIN-4-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21ClN6O

Molecular Weight

348.8 g/mol

IUPAC Name

6-chloro-2-N-(4-methylphenyl)-4-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H21ClN6O/c1-12-2-4-13(5-3-12)19-16-21-14(17)20-15(22-16)18-6-7-23-8-10-24-11-9-23/h2-5H,6-11H2,1H3,(H2,18,19,20,21,22)

InChI Key

DTKMQEHWRXYCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCN3CCOCC3)Cl

Origin of Product

United States

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